2-Bromo-4-(cyclopropylamino)-3-nitropyridine
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Overview
Description
2-Bromo-4-(cyclopropylamino)-3-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropylamino group at the fourth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(cyclopropylamino)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylamino)-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Bromo-4-(cyclopropylamino)-3-aminopyridine.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-Bromo-4-(cyclopropylamino)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active site of the target enzyme, while the cyclopropylamino group enhances the compound’s stability and selectivity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopropylamino group.
2-Bromo-4-methylpyridine: Contains a methyl group instead of a cyclopropylamino group.
2-Bromo-4-(dimethylamino)pyridine: Features a dimethylamino group instead of a cyclopropylamino group.
Uniqueness
2-Bromo-4-(cyclopropylamino)-3-nitropyridine is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its potential as a versatile building block in organic synthesis .
Properties
CAS No. |
1396554-43-0 |
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Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-8-7(12(13)14)6(3-4-10-8)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
DKBQISNQTSGDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=NC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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